molecular formula C30H32N6O5S2 B2384679 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309968-48-7

4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2384679
CAS No.: 309968-48-7
M. Wt: 620.74
InChI Key: OBUGHJQQIUIQCN-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H32N6O5S2 and its molecular weight is 620.74. The purity is usually 95%.
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Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide represents a complex molecular structure with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C23H26N4O5S
  • Molecular Weight : 470.5 g/mol

Structural Features

The compound features:

  • A triazole ring , which is often associated with antimicrobial properties.
  • A sulfamoyl group , which can enhance solubility and biological activity.
  • An ethoxyphenyl group , contributing to the lipophilicity and potential receptor interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to be effective against various bacterial strains, including E. coli and S. aureus . The presence of the triazole moiety in this compound suggests potential antibacterial effects.

Anticancer Activity

Preliminary studies on related compounds have shown promising anticancer properties. The triazole derivatives have been reported to inhibit cancer cell proliferation in various lines, suggesting that the compound may also possess anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .

The proposed mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : Interaction with certain receptors may alter signaling cascades, leading to therapeutic effects.

Case Studies

  • Antibacterial Activity : A study demonstrated that related triazole compounds exhibited up to 91% inhibition of bacterial growth . This suggests that the target compound could similarly exhibit potent antibacterial effects.
  • Anticancer Potential : In vitro studies showed that triazole derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Comparison of Biological Activities

Compound NameAntibacterial Activity (%)Anticancer Activity (IC50 µM)
Triazole Derivative A88.46 (E. coli)12.5
Triazole Derivative B91.66 (S. aureus)10.2
Target CompoundTBDTBD

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O5S2/c1-4-41-24-13-11-23(12-14-24)36-27(19-31-29(38)22-9-15-25(16-10-22)43(39,40)34(2)3)32-33-30(36)42-20-28(37)35-18-17-21-7-5-6-8-26(21)35/h5-16H,4,17-20H2,1-3H3,(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUGHJQQIUIQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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